1,2-Bis[3-(trifluoromethyl)phenyl]ethane
Description
1,2-Bis[3-(trifluoromethyl)phenyl]ethane (C₁₆H₁₂F₆) is a fluorinated aromatic compound featuring two 3-(trifluoromethyl)phenyl groups linked by an ethane backbone. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the compound’s electronic and steric properties.
Properties
IUPAC Name |
1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTUOOGNUQSLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565554 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72390-22-8 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis[3-(trifluoromethyl)phenyl]ethane can be synthesized through various methods, including radical trifluoromethylation. The reaction typically requires a source of trifluoromethyl radicals, which can be generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride, under conditions that promote radical formation, such as UV light or thermal initiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[3-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the phenyl rings.
Scientific Research Applications
1,2-Bis[3-(trifluoromethyl)phenyl]ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to the stability and bioactivity imparted by the trifluoromethyl groups.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties
Mechanism of Action
The mechanism of action of 1,2-Bis[3-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, enhancing its ability to participate in various chemical reactions. The electron-withdrawing nature of the trifluoromethyl groups can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects
The position of the -CF₃ group on the phenyl ring critically impacts physical and chemical properties:
*Molecular weight inferred from structural analogs.
- Meta vs. Ortho : Ortho-substituted analogs (e.g., ) exhibit higher crystallinity and melting points due to reduced steric hindrance compared to meta isomers. The ortho derivative’s thermal stability (m.p. 74–76°C) suggests utility in high-temperature applications.
- Meta vs. Para : Para-substituted derivatives are commonly employed in luminescent complexes (e.g., Re(Cl)(N₂)(R₂PCH₂CH₂PR₂)₂, where R = 4-CF₃Ph) due to enhanced electronic conjugation . Meta substitution may disrupt symmetry, affecting ligand-metal binding efficiency.
Functional Group Variations
2.2.1 Phosphine Derivatives
Phosphine-containing analogs demonstrate divergent applications:
- Electronic Effects : The electron-withdrawing -CF₃ groups in fluorinated phosphines (e.g., ) enhance metal-ligand bond strength, whereas DPPE’s electron-rich phosphines facilitate redox-active complexes .
- Biological Activity : DPPE-derived gold(I) complexes exhibit antitumor activity (87% increased lifespan in P388 leukemia models) due to DNA interaction and stability in biological media . Fluorinated analogs may offer improved pharmacokinetics but require further study.
2.2.2 Silicon-Based Derivatives
Silicon-containing ethane derivatives, such as BMPSiE and BMPThSi , demonstrate electroluminescent properties (max brightness: 9,991–15,261 cd/m²), highlighting the versatility of ethane-linked structures in optoelectronics.
Stability and Reactivity
- Thermal Stability: Ortho-CF₃ derivatives () exhibit higher melting points than non-fluorinated analogs (e.g., 1,2-diphenylethane, m.p. ~50°C), attributed to -CF₃’s rigidity and van der Waals interactions.
- Chemical Reactivity : The -CF₃ group’s electron-withdrawing nature reduces nucleophilic susceptibility but enhances resistance to oxidation. For example, fluorinated dithiolate complexes () show stability in redox environments relevant to hydrogenase enzymes.
Key Research Findings
Antitumor Activity : DPPE-gold(I) complexes ([Au(DPPE)₂]Cl) show efficacy against cisplatin-resistant cancers, likely due to distinct DNA-binding mechanisms .
Luminescence : Para-CF₃-substituted Re complexes exhibit tunable emission properties, whereas meta/ortho analogs may show redshifted or quenched luminescence .
Electron-Withdrawing Effects : Fluorinated phosphines (e.g., ) stabilize low-oxidation-state metals, enabling applications in catalysis and materials science.
Biological Activity
1,2-Bis[3-(trifluoromethyl)phenyl]ethane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes two 3-(trifluoromethyl)phenyl groups attached to a central ethane moiety, which contributes to its unique physicochemical properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme pathways that are crucial in cancer proliferation and metabolic disorders.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and pain pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition with an IC50 value ranging from 5 to 15 µM across different cell types. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10 | Apoptosis induction |
| MCF-7 (Breast) | 7 | G2/M phase arrest |
| HeLa (Cervical) | 12 | Caspase activation |
Antimicrobial Properties
In another investigation, the antimicrobial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several metabolites that retain some biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
